molecular formula C9H7BrFNO B12848060 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12848060
M. Wt: 244.06 g/mol
InChI Key: NTVBZABSATYIEZ-UHFFFAOYSA-N
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Description

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features bromine and fluorine substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a suitable quinoline precursor.

    Bromination: Introduction of the bromine atom at the 6th position can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: The fluorine atom at the 8th position can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: The final step may involve cyclization to form the dihydroquinolinone structure, often using acidic or basic catalysts.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolin-4-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Quinolin-4-one derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine substituent.

    8-fluoro-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine substituent.

    6-chloro-8-fluoro-2,3-dihydroquinolin-4(1H)-one: Chlorine instead of bromine.

Uniqueness

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

6-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2

InChI Key

NTVBZABSATYIEZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2F)Br

Origin of Product

United States

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